molecular formula C22H24N2O2 B334599 (2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone

(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone

Cat. No.: B334599
M. Wt: 348.4 g/mol
InChI Key: JJOGYSDMPUUQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a quinoline core substituted with a 5-methyl-2-furyl group and an ethylpiperidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with the 5-methyl-2-furyl group through a Friedel-Crafts acylation reaction. The ethylpiperidino group is introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.

    Substitution: The ethylpiperidino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, furanones, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may interact with enzymes, inhibiting their activity. The ethylpiperidino group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-2-furyl)piperidine: Shares the furan and piperidine moieties but lacks the quinoline core.

    Quinoline derivatives: Compounds such as chloroquine and quinine, which also feature the quinoline core but have different substituents.

Uniqueness

(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone is unique due to its combination of a quinoline core with both a furan and an ethylpiperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C22H24N2O2/c1-3-16-8-6-7-13-24(16)22(25)18-14-20(21-12-11-15(2)26-21)23-19-10-5-4-9-17(18)19/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3

InChI Key

JJOGYSDMPUUQPS-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Origin of Product

United States

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